molecular formula C14H17NO4 B2474305 N-(3-(furan-3-yl)-3-hydroxypropyl)-2,5-dimethylfuran-3-carboxamide CAS No. 1428375-82-9

N-(3-(furan-3-yl)-3-hydroxypropyl)-2,5-dimethylfuran-3-carboxamide

Cat. No. B2474305
CAS RN: 1428375-82-9
M. Wt: 263.293
InChI Key: ZGBODRYRYLVYTK-UHFFFAOYSA-N
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Description

Furans are five-membered aromatic heterocycles containing one oxygen atom that are important building blocks in organic chemistry . They are also found in various natural sources, mostly in plants, algae, and microorganisms .


Synthesis Analysis

The synthesis of furan compounds has seen recent advances. Some classical methods have been modified and improved, while other new methods have been developed . A vast variety of catalysts was used for these transformations . A new catalyst-free, one-pot synthesis of polysubstituted furans has been reported .


Molecular Structure Analysis

Furans are five-membered aromatic heterocycles containing one oxygen atom . The specific structure of “N-(3-(furan-3-yl)-3-hydroxypropyl)-2,5-dimethylfuran-3-carboxamide” could not be found in the available resources.


Chemical Reactions Analysis

In many studies, furan synthesis reaction mechanisms were also investigated and proposed . A series of 4-(4-aryl)-5-(cyclohexylamino)-2-(pyridin-2-yl)furan-3-ylmethanones was synthesized via multicomponent reaction of 1,3-di(pyridin-2-yl)propane-1,3-dione, aryl aldehydes, and cyclohexyl isocyanide .

Scientific Research Applications

Biomass Conversion to Furan Derivatives

The transformation of biomass into furan derivatives is a significant area of research, reflecting a shift towards sustainable chemical production. Furanic compounds, including N-(3-(furan-3-yl)-3-hydroxypropyl)-2,5-dimethylfuran-3-carboxamide, serve as critical intermediates in converting renewable resources into valuable chemicals. These processes involve the catalytic reduction of biomass-derived furanic compounds, such as furfural and 5-hydroxymethylfurfural (HMF), into various valuable products. These reactions are facilitated by heterogeneous catalysts and can lead to products like furfuryl alcohol, tetrahydrofurfuryl alcohol, and 2,5-dimethylfuran, emphasizing the role of furanic compounds in the biorefinery industry (Nakagawa, Tamura, & Tomishige, 2013).

Antiprotozoal Activity

Furan derivatives exhibit promising biological activities, including antiprotozoal properties. Research into novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, related structurally to furan compounds, has shown significant potential in treating protozoal infections. These compounds demonstrate strong DNA affinities and show excellent in vitro and in vivo activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum, highlighting the therapeutic potential of furan derivatives in addressing neglected tropical diseases (Ismail et al., 2004).

Development of Sustainable Materials

The synthesis and application of furan derivatives extend to the production of sustainable materials, including polymers and fuels. The conversion of plant biomass to furan derivatives like this compound offers a route to replace non-renewable hydrocarbon sources with biomass-derived alternatives. These furan derivatives can be utilized in creating monomers and polymers, functional materials, and even fuels, representing a significant shift towards green chemistry and material science (Chernyshev, Kravchenko, & Ananikov, 2017).

Influenza A Virus Inhibition

Exploration into furan-carboxamide derivatives has led to the discovery of novel inhibitors against lethal H5N1 influenza A virus strains. Specific 2,5-dimethyl-substituted furan-carboxamide derivatives have shown potent antiviral activity, demonstrating the potential of furan derivatives in antiviral drug development. This research underscores the versatility of furan compounds in biomedical applications, providing a basis for the development of new therapeutic agents against various viral infections (Yongshi et al., 2017).

Catalytic Hydroconversion

Furan derivatives play a crucial role in the catalytic hydroconversion of biomass-derived compounds, such as furfural and 5-hydroxymethylfurfural (HMF), into valuable chemicals and biofuels. The efficiency of these catalytic processes is highly dependent on the nature of metals, supports, and reaction conditions, highlighting the intricate relationship between catalyst composition and the selectivity towards desired products. Research in this area aims to optimize the conversion of furan derivatives to fuels and chemicals, contributing to the advancement of sustainable energy and chemical production (Chen et al., 2018).

Future Directions

Biomass-derived furans such as furfural and 5-hydroxymethylfurfural (5-HMF) are considered platform chemicals . These compounds and their derivatives are widely used for the synthesis of many fine chemicals, pharmaceuticals, polymers, resins, solvents, adhesives, fungicides, paints, antifreezes, fuels, and others . The main purpose of the present article is to show the spectacular range of compounds that can be economically synthesized from biomass via FPCs .

properties

IUPAC Name

N-[3-(furan-3-yl)-3-hydroxypropyl]-2,5-dimethylfuran-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c1-9-7-12(10(2)19-9)14(17)15-5-3-13(16)11-4-6-18-8-11/h4,6-8,13,16H,3,5H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGBODRYRYLVYTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCCC(C2=COC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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